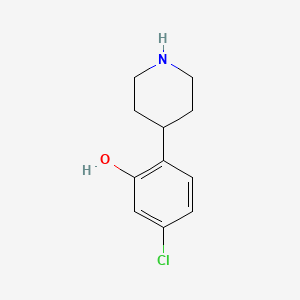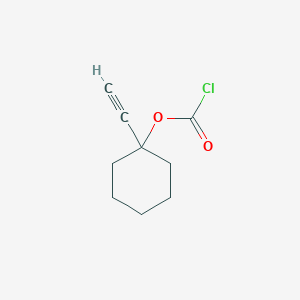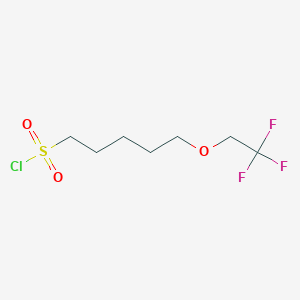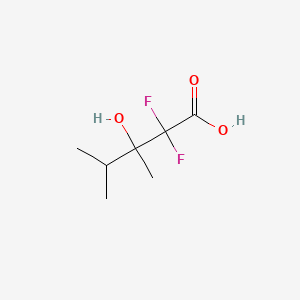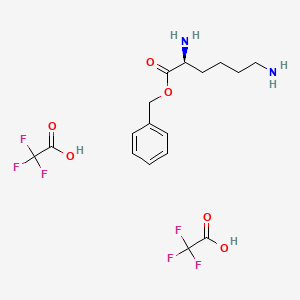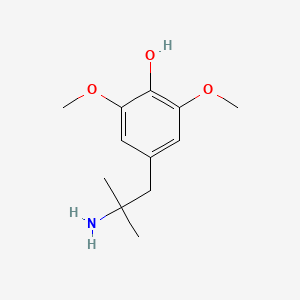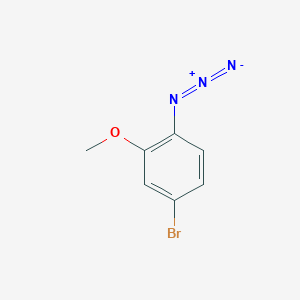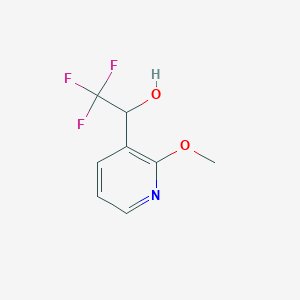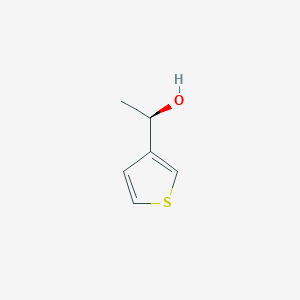
(1R)-1-(thiophen-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(thiophen-3-yl)ethan-1-ol is an organic compound that features a thiophene ring attached to an ethan-1-ol moiety. The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:
Thiophene Functionalization: Thiophene can be functionalized through various methods such as halogenation or lithiation to introduce reactive groups.
Grignard Reaction: A Grignard reagent can be prepared from the functionalized thiophene and then reacted with an appropriate aldehyde or ketone to form the desired alcohol.
Reduction: If necessary, reduction reactions can be employed to convert intermediate products to the final alcohol.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often tailored to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the thiophene ring or the alcohol group.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield thiophene-3-carboxaldehyde.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism by which (1R)-1-(thiophen-3-yl)ethan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(thiophen-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
Thiophene-3-carboxaldehyde: A related compound with an aldehyde group instead of an alcohol.
3-Thiophenemethanol: A similar compound with a methanol group attached to the thiophene ring.
Uniqueness
(1R)-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a thiophene ring and an alcohol group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H8OS |
|---|---|
Poids moléculaire |
128.19 g/mol |
Nom IUPAC |
(1R)-1-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m1/s1 |
Clé InChI |
AJKKZEHIYREOFF-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CSC=C1)O |
SMILES canonique |
CC(C1=CSC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



